Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester
Description
Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester is a sulfonic acid ester derivative featuring a piperidine ring substituted with a methyl group at the 1-position (S-configuration) and a toluenesulfonyl ester group at the 3-position. This compound is primarily utilized in organic synthesis as an intermediate for constructing chiral molecules or protecting amine functionalities .
Properties
IUPAC Name |
[(3S)-1-methylpiperidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-12-4-3-9-14(2)10-12/h5-8,12H,3-4,9-10H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBNKLBOYPCYSS-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with (S)-1-methyl-piperidin-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonic acid esters.
Scientific Research Applications
Chemistry
In organic synthesis, toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester is used as a reagent for the introduction of sulfonic acid ester groups into target molecules. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex synthetic pathways.
Biology
The compound is utilized in biochemical studies to modify proteins and peptides. It can be used to introduce sulfonic acid ester groups into biomolecules, aiding in the investigation of protein structure and function.
Medicine
In pharmaceutical research, this compound is explored for its potential as a drug intermediate. It can be used in the synthesis of active pharmaceutical ingredients (APIs) and prodrugs, enhancing the solubility and bioavailability of therapeutic compounds.
Industry
The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and resins, contributing to the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester involves its ability to act as a sulfonating agent. The sulfonic acid ester group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Key Differences
The compound class of toluenesulfonic acid piperidinyl esters includes derivatives with varying substituents on the piperidine ring and ester groups. Below is a detailed comparison:
Table 1: Comparison of Structural and Physicochemical Properties
Analysis of Substituent Effects
- Methyl vs. Benzyl (Target vs. The methyl group in the target compound offers steric simplicity and lower molecular weight, which may improve synthetic accessibility .
- Acetyl Group (): The acetylated derivative (C15H21NO4S) exhibits greater polarity due to the electron-withdrawing carbonyl group. This could alter reactivity in nucleophilic substitution reactions compared to the methyl or benzyl analogs.
- Stereochemical Considerations : The (S)-configuration in the target compound and its acetyl analog () may confer distinct stereoselective interactions in chiral environments, critical for pharmaceutical applications.
Biological Activity
Toluene-4-sulfonic acid (S)-1-methyl-piperidin-3-yl ester is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activities, mechanisms of action, and potential applications are increasingly being explored in scientific research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
This compound has a molecular formula of and a molecular weight of approximately 297.37 g/mol. The compound features a p-toluenesulfonic acid moiety that is linked to an (S)-1-methyl-piperidin-3-yl group, which contributes to its unique chemical properties.
Synthesis Overview:
The synthesis typically involves the reaction of p-toluenesulfonyl chloride with (S)-1-methyl-piperidin-3-ol in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction conditions can significantly affect the yield and purity of the final product.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | (S)-1-methyl-piperidin-3-ol + p-toluenesulfonyl chloride | DCM, RT, 6h | 85% |
| 2 | Purification via flash chromatography | Ethyl acetate/methanol | - |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the active piperidine moiety that may modulate biological pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could interact with neurotransmitter receptors, influencing neurological functions.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Activity: Some derivatives have shown promising results against cancer cell lines. For instance, compounds structurally similar to Toluene-4-sulfonic acid derivatives were tested against multiple cancer lines, demonstrating growth inhibition percentages ranging from 40% to over 70% depending on the specific structure and substituents used .
- Antimicrobial Properties: Research indicates potential antimicrobial activities against various pathogens, although specific data on this compound remains limited.
- Neuropharmacological Effects: Given its structural similarity to known neuroactive compounds, there is interest in its effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways .
Case Study 1: Anticancer Screening
A study evaluated several analogs of Toluene-4-sulfonic acid derivatives for their anticancer properties using a panel of 60 cancer cell lines. One derivative exhibited an IC50 value of against melanoma cells, suggesting significant potential for further development as an anticancer agent .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays demonstrated that certain derivatives could inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. This finding indicates that Toluene-4-sulfonic acid derivatives may have therapeutic applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
